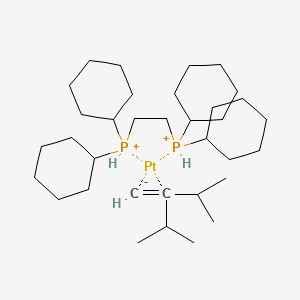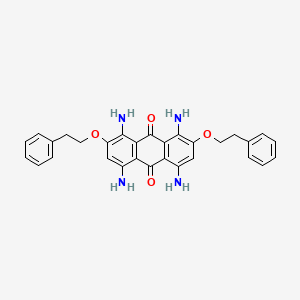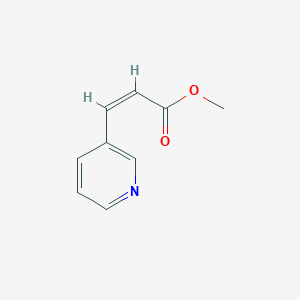
Methyl(Z)-3-(pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(Z)-3-(pyridin-3-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, with the methyl ester group in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(Z)-3-(pyridin-3-yl)acrylate typically involves the reaction of pyridine-3-carboxaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by isomerization to yield the Z-configuration. Common bases used in this reaction include piperidine or pyrrolidine, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tertiary amines or phase-transfer catalysts can be employed to facilitate the reaction. The use of automated systems and reactors ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl(Z)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Methyl-3-(pyridin-3-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(Z)-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl(Z)-3-(pyridin-3-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl(Z)-3-(pyridin-2-yl)acrylate
- Methyl(Z)-3-(pyridin-4-yl)acrylate
- Ethyl(Z)-3-(pyridin-3-yl)acrylate
Uniqueness
Methyl(Z)-3-(pyridin-3-yl)acrylate is unique due to the position of the pyridine ring, which influences its reactivity and interactions with other molecules. The Z-configuration also imparts specific stereochemical properties that can affect its biological activity and chemical behavior.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl (Z)-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4- |
InChI Key |
APCQGKVIYRVRKN-PLNGDYQASA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CN=CC=C1 |
Canonical SMILES |
COC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
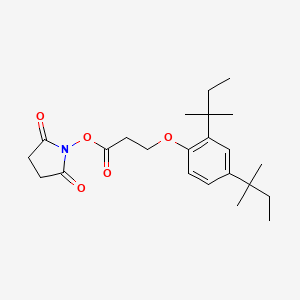
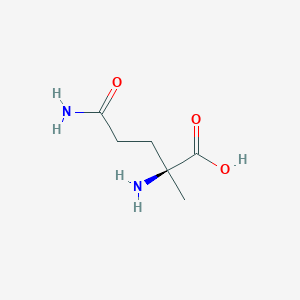

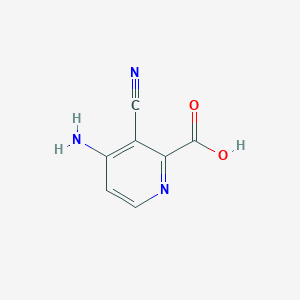

![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)

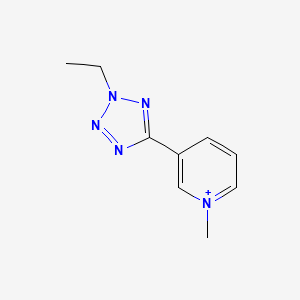

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

